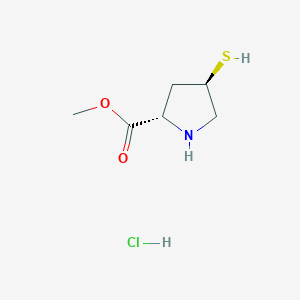

Methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate hydrochloride

Description

Methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate hydrochloride (CAS: 2231666-33-2, molecular formula: C₆H₁₂ClNO₂S) is a pyrrolidine-derived hydrochloride salt characterized by a sulfanyl (-SH) group at the 4-position and a methyl ester at the 2-position. Its stereochemistry (2S,4R) is critical for its biochemical interactions, particularly in drug synthesis where it serves as an intermediate for antitumor and antiviral agents . The compound is commercially available in high purity (99%) through platforms like ECHEMI, with applications spanning agrochemicals, pharmaceuticals, and organic synthesis .

Properties

IUPAC Name |

methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.ClH/c1-9-6(8)5-2-4(10)3-7-5;/h4-5,7,10H,2-3H2,1H3;1H/t4-,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPQUTPXKLXQNI-JBUOLDKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)S.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1)S.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as (2S,4R)-4-hydroxyproline.

Protection and Activation: The hydroxyl group at the fourth position is protected, and the carboxyl group at the second position is activated.

Substitution Reaction: The protected hydroxyl group is then substituted with a sulfanyl group using reagents like thiols under basic conditions.

Esterification: The carboxyl group is esterified to form the methyl ester.

Deprotection and Purification: The protecting groups are removed, and the product is purified to obtain the final compound as a hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

Scaling Up: Using larger reactors and optimizing the concentration of reagents.

Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and control.

Purification Techniques: Employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or alkyl halides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and potential drug candidates.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies to understand the biological activity and mechanism of action of pyrrolidine derivatives.

Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring provides structural stability and enhances binding affinity to the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent and Stereochemical Variations

The biological and physicochemical properties of pyrrolidine derivatives are highly sensitive to substituent groups and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Biological Activity

Methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate hydrochloride is a compound with potential biological significance. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C7H14ClNO2S

- Molecular Weight : 211.71 g/mol

- CAS Number : 83552-28-7

The biological activity of this compound is primarily attributed to its role as a sulfanyl-containing pyrrolidine derivative . Sulfanyl groups are known to participate in various biochemical reactions, influencing enzyme activity and metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.

- Antioxidant Activity : Sulfanyl groups can provide antioxidant effects, potentially mitigating oxidative stress in biological systems.

- Cell Signaling Modulation : The compound may influence signaling pathways by interacting with receptors or other cellular proteins.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.

Neuroprotective Effects

Research suggests that the compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by reducing neuronal damage and promoting cell survival.

Case Studies

-

Study on Anticancer Activity

- A study investigated the effects of sulfanyl-containing pyrrolidine derivatives on various cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis in breast cancer cells.

- Findings : IC50 values indicated potent activity at micromolar concentrations.

-

Neuroprotection in Animal Models

- An animal study assessed the neuroprotective effects of this compound against induced oxidative stress.

- Results : The compound significantly reduced markers of oxidative stress and improved cognitive function tests in treated animals.

Data Table: Biological Activity Overview

| Property | Description |

|---|---|

| Anticancer Activity | Inhibits proliferation in cancer cell lines |

| Neuroprotective Effect | Reduces oxidative stress and improves cognitive function |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

| Antioxidant Activity | Provides protection against oxidative damage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.